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Compound of Interest

Compound Name: 2,4-Diaminoazobenzene

Cat. No.: B1211170

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoazobenzene (DAAB), also known as C.l. Solvent Orange 3, is an azo dye that has
come under scrutiny for its toxicological and carcinogenic properties. Classified as "Suspected
of causing genetic defects" (Muta. 2) and "Harmful if swallowed" (Acute Tox. 4), its safety
profile is of significant concern. This technical guide provides a comprehensive overview of the
available toxicological data, experimental protocols, and mechanistic insights into the
carcinogenicity of 2,4-Diaminoazobenzene. While data on the parent compound is limited in
some areas, substantial evidence from studies on its primary metabolite, 2,4-diaminotoluene
(2,4-DAT), indicates a significant carcinogenic risk. This document aims to consolidate the
current understanding to inform research and development activities involving this compound.

Chemical and Physical Properties

2,4-Diaminoazobenzene is a reddish-brown crystalline powder.[1] Its chemical structure and
key physical properties are summarized below.
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Property Value Reference
CAS Number 495-54-5 [1]
Molecular Formula C12H12Na4 [1]
Molecular Weight 212.25 g/mol [1]
Melting Point 118-118.5°C [1]
Water Solubility Slightly soluble in hot water [1]

- Soluble in alcohol, ether,
Solubility [1]
chloroform, benzene

Toxicological Profile
Acute Toxicity

Quantitative data on the acute toxicity of 2,4-Diaminoazobenzene is not readily available in
the public domain. However, it is classified as "Harmful if swallowed" (Acute Toxicity, oral,
Category 4) by the European Chemicals Agency (ECHA).[2] This classification suggests an oral
LDso in the range of 300 to 2000 mg/kg body weight for rats.

Subchronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-
Level (LOAEL) values from repeated dose toxicity studies on 2,4-Diaminoazobenzene are not
well-documented in publicly available literature.

Genotoxicity

2,4-Diaminoazobenzene is classified as "Suspected of causing genetic defects" (Mutagenicity,
Category 2).[2] This is supported by in vitro studies.

Ames Test: 2,4-Diaminoazobenzene has been shown to be mutagenic in the Salmonella
typhimurium reverse mutation assay (Ames test) when subjected to metabolic activation.[1]
This indicates that its metabolites are the genotoxic species. The compound itself is not directly
mutagenic.[1]
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Unscheduled DNA Synthesis (UDS): Components of commercial chrysoidine dyes, which
include 2,4-diaminoazobenzene, have been shown to induce unscheduled DNA synthesis in
rat hepatocytes, further indicating their potential to cause DNA damage.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 2,4-
Diaminoazobenzene in Group 3: "Not classifiable as to its carcinogenicity to humans,” due to
inadequate evidence in humans and limited evidence in experimental animals.[1] However,
significant carcinogenic effects have been observed for its major metabolite, 2,4-
diaminotoluene (2,4-DAT).

Carcinogenicity of the Metabolite 2,4-Diaminotoluene
(2,4-DAT)

The primary concern regarding the carcinogenicity of 2,4-Diaminoazobenzene stems from its
metabolic conversion to 2,4-diaminotoluene, a known animal carcinogen. The National
Toxicology Program (NTP) has conducted extensive bioassays on 2,4-DAT.

NTP Carcinogenesis Bioassay of 2,4-Diaminotoluene (CAS No. 95-80-7):

A bioassay of 2,4-diaminotoluene was conducted by administering the chemical in the feed to
F344 rats and B6C3F1 mice.[3]

Experimental Protocol:
e Species and Strain: F344 rats and B6C3F1 mice.
e Administration Route: In feed.

e Dose Levels (Rats): Time-weighted average doses of 79 ppm for low-dose groups and 171-
176 ppm for high-dose groups.

e Dose Levels (Mice): 100 or 200 ppm.

e Duration: 79-103 weeks for rats, 101 weeks for mice.
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e Group Size: 50 rats of each sex per group, 50 mice of each sex per group. Matched controls
consisted of 20 untreated animals of each sex.

Tumor Incidence Data (2,4-DAT):

. Tumor High
Species Sex Organ Control Low Dose
Type Dose

Hepatocell
ular
Carcinoma
Rat Male Liver 0/20 15/50 19/50
or
Neoplastic

Nodule

Hepatocell
ular
Carcinoma
Rat Female Liver 0/20 11/50 28/50
or
Neoplastic

Nodule

Carcinoma
Mammary
Rat Female or 1/20 38/50 41/50
Gland
Adenoma

Hepatocell
Mouse Female Liver ular 0/19 4/47 11/46

Carcinoma

Data extracted from the NTP Technical Report on the Bioassay of 2,4-Diaminotoluene.[3]
These results provide clear evidence of the carcinogenicity of 2,4-diaminotoluene in rodents.[3]

Metabolism and Mechanism of Action

The carcinogenicity of 2,4-Diaminoazobenzene is intrinsically linked to its metabolic activation.
The proposed metabolic pathway involves the reductive cleavage of the azo bond to form
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aniline and 2,4-diaminotoluene (2,4-DAT). This reduction can be carried out by intestinal

microflora and liver azoreductases.

Aniline

/

.. Metabolic Activation
2,4-Diaminoazobenzene [—# .
(Azo Reduction)

2,4-Diaminotoluene (2,4-DAT)
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Metabolic reduction of 2,4-Diaminoazobenzene.

Following its formation, 2,4-diaminotoluene undergoes further metabolic activation, primarily
through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxy-2,4-diaminotoluene.
This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to
form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA,
forming DNA adducts. These adducts can lead to mutations in critical genes, such as
oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.
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Proposed mechanism of 2,4-DAT-induced carcinogenicity.

Experimental Protocols
Ames Test (General Protocol)

The following is a generalized protocol for the Salmonella typhimurium reverse mutation assay

(Ames test) used to assess the mutagenicity of chemicals.
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Start

\

Prepare overnight cultures of
Salmonella typhimurium strains (e.g., TA98, TA100)

\ l /

Mix bacteria, test compound, and S9 mix (or buffer)
in molten top agar

Prepare test compound dilutions Prepare S9 mix for metabolic activation

Y

Pour mixture onto minimal glucose agar plates

Y

Incubate plates at 37°C for 48-72 hours

Y

Count revertant colonies

Y

Analyze data for a dose-dependent increase in revertants

End
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Generalized workflow for the Ames test.

Key Steps:
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o Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

¢ Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to
simulate mammalian metabolism.

o Exposure: The bacterial strains are exposed to various concentrations of the test substance
with and without the S9 mix.

e Plating: The treated bacteria are plated on a minimal medium lacking histidine.
 Incubation: Plates are incubated for 2-3 days to allow revertant colonies to grow.

o Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in
the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay (General Protocol)

The following outlines a general protocol for a two-year rodent carcinogenicity bioassay.
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Start

Select animal model (e.g., F344 rats, B6C3F1 mice)

Determine dose levels based on subchronic toxicity studies

Acclimatize animals to laboratory conditions

Administer test compound (e.g., in feed, by gavage)
for 2 years

Monitor animals for clinical signs of toxicity and tumor development

Perform complete gross necropsy at termination

Conduct histopathological examination of all organs

Statistically analyze tumor incidence data

End
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Generalized workflow for a rodent carcinogenicity bioassay.
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Key Components:
o Test Animals: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

o Dose Levels: At least two dose levels and a concurrent control group are used. The highest
dose is typically the maximum tolerated dose (MTD).

o Duration: The standard duration is 24 months.

o Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumors in
various organs. A thorough histopathological examination is crucial.

Conclusion

The available evidence strongly suggests that 2,4-Diaminoazobenzene poses a carcinogenic
risk, primarily through its metabolic conversion to the known animal carcinogen, 2,4-
diaminotoluene. While comprehensive toxicological data on the parent compound is not fully
available in the public domain, its classification as a suspected mutagen and the clear
carcinogenic activity of its primary metabolite warrant a high degree of caution. Researchers,
scientists, and drug development professionals should handle 2,4-Diaminoazobenzene with
appropriate safety measures and consider its potential for genotoxicity and carcinogenicity in
any application. Further research to fill the existing data gaps on the parent compound's
chronic toxicity and carcinogenicity is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile and Carcinogenicity of 2,4-
Diaminoazobenzene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1211170#toxicological-profile-and-
carcinogenicity-of-2-4-diaminoazobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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